Vasicine, hydrochloride
Overview
Description
This compound has been extensively studied for its diverse pharmacological properties, including bronchodilatory, anti-inflammatory, and anticholinesterase activities . Vasicine hydrochloride is known for its potential therapeutic applications, particularly in the treatment of respiratory ailments and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vasicine hydrochloride can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of vasicine from the leaves of Adhatoda vasica using solvents like methanol or chloroform . The extracted vasicine is then purified through techniques such as column chromatography and preparative thin-layer chromatography .
Industrial Production Methods: In industrial settings, vasicine hydrochloride is produced by optimizing extraction techniques and solvent systems. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used for the quantification and purification of vasicine from plant extracts . These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Vasicine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include vasicinone, vasicinol, and various substituted derivatives of vasicine .
Scientific Research Applications
Vasicine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Vasicine hydrochloride exerts its effects through multiple mechanisms:
Bronchodilatory Action: It relaxes the bronchial muscles, thereby improving airflow and alleviating symptoms of respiratory conditions.
Anticholinesterase Activity: Vasicine hydrochloride inhibits acetylcholinesterase and butyrylcholinesterase enzymes, enhancing cholinergic transmission and potentially benefiting patients with neurodegenerative diseases.
Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Vasicinone: An oxidized derivative of vasicine with similar bronchodilatory and anti-inflammatory properties.
Vasicinol: A hydroxylated derivative of vasicine known for its anti-inflammatory and antioxidant activities.
Deoxyvasicine: A structurally related compound with potential pharmacological activities.
Uniqueness of Vasicine Hydrochloride: Vasicine hydrochloride is unique due to its broad spectrum of pharmacological activities and its potential therapeutic applications in both respiratory and neurological disorders. Its ability to inhibit cholinesterase enzymes sets it apart from other similar compounds, making it a promising candidate for further research and development .
Biological Activity
Vasicine hydrochloride, an alkaloid derived from the plant Adhatoda vasica, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with vasicine hydrochloride, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Vasicine is a pyrroquinazoline alkaloid characterized by its unique quinazoline skeleton, which is integral to its biological activity. The molecular formula is CHNO, and it exhibits a variety of pharmacological effects.
1. Antioxidant Activity
Vasicine demonstrates significant antioxidant properties, as evidenced by various assays:
- DPPH Scavenging Activity : In studies, vasicine showed a DPPH inhibition rate of 70.4% at a concentration of 300 µg/mL, with an IC value of 212.3 µM. This indicates its potential as an effective antioxidant agent .
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated a strong correlation between vasicine concentration and its reducing ability, confirming its antioxidant potential .
2. Antimicrobial Activity
Vasicine exhibits notable antimicrobial effects against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that vasicine has MIC values of 125 µg/mL against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. Its efficacy extends to other bacteria, making it a candidate for treating bacterial infections .
- Zone of Inhibition : Vasicine acetate, a derivative, displayed zones of inhibition ranging from 10 mm against multiple bacterial strains .
3. Cholinesterase Inhibition
Vasicine has been identified as a potential natural cholinesterase inhibitor, which may be beneficial in treating neurodegenerative disorders like Alzheimer's disease:
- Inhibitory Activity : Preclinical studies indicate that vasicine exhibits promising anticholinesterase activity, with significant inhibition rates observed in vitro and in vivo . The compound's metabolites also retain some inhibitory effects but are generally less potent than the parent compound.
4. Enzyme Inhibition
The compound shows moderate inhibition against various enzymes:
- Acetylcholinesterase (AChE) : Vasicine demonstrated an inhibition rate of approximately 38.4% in AChE assays .
- Trypsin : It also exhibited moderate trypsin inhibition (37.4%), suggesting potential applications in managing proteolytic enzyme-related disorders .
Table 1: Summary of Biological Activities
Metabolism and Pharmacokinetics
Research on the metabolism of vasicine indicates that it undergoes extensive biotransformation in vivo:
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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